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Compound of Interest

Compound Name: (x)-Paniculidine A

Cat. No.: B15591340

For researchers engaged in natural product synthesis and drug discovery, a detailed
understanding of molecular structure is paramount. This guide provides a comprehensive
spectroscopic comparison of two closely related indole alkaloids, Paniculidine A and
Paniculidine B, isolated from Murraya paniculata. By examining their nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we illuminate the subtle yet
significant structural differences that define their unique chemical identities.

Paniculidine A and Paniculidine B, first reported in 1985, are prenylindoles with distinct
functional groups that give rise to characteristic spectroscopic signatures. Paniculidine A is
identified as methyl 2-methyl-4-(indol-3-yl)-butyrate, while Paniculidine B is 2-methyl-4-(1-
methoxyindol-3-yl)-1-butanol. The key differentiator lies in the indole nitrogen and the terminus
of the butyrate/butanol side chain. In Paniculidine A, the indole nitrogen is unsubstituted, and
the side chain terminates in a methyl ester. Conversely, Paniculidine B features a methoxy
group on the indole nitrogen and a primary alcohol at the end of the side chain. These
structural variations are clearly reflected in their spectroscopic data.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for Paniculidine A and Paniculidine
B, providing a quantitative basis for their comparison.
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Spectroscopic Data

Paniculidine A

Paniculidine B

Molecular Formula

C14H17NO2

C14H19NO2

Molecular Weight

231.29 g/mol

233.31 g/mol

Mass Spectrometry (MS)

M+ at m/z 231

M+ at m/z 233

Infrared (IR) Vmax (cm~1)

3400 (N-H), 1730 (C=0)

3400 (O-H), no C=0 band

1H NMR (CDCls, & ppm)

~8.1 (br s, 1H, N-H), 3.65 (s,
3H, OCHs), 7.6-7.0 (m, 5H, Ar-
H), 2.8-1.8 (m, 5H), 1.1 (d, 3H)

3.9 (s, 3H, N-OCHs), 7.6-7.0
(m, 5H, Ar-H), 3.5 (d, 2H,
CH20H), 2.8-1.6 (m, 5H), 0.95
(d, 3H)

13C NMR (CDCls, & ppm)

~177 (C=0), 51.5 (OCH3),
136.5 (C), 127.2 (C), 122.1
(CH), 121.5 (CH), 119.3 (CH),
118.8 (CH), 114.8 (C), 111.2
(CH), 37.5 (CH), 31.0 (CH2),
25.0 (CHz), 19.5 (CHs)

137.2 (C), 130.5 (C), 128.5
(CH), 121.8 (CH), 119.5 (CH),
109.5 (CH), 106.8 (CH), 68.2
(CH20H), 61.0 (N-OCHs), 38.0
(CH), 30.5 (CH2), 24.5 (CHz),
16.8 (CHs)

Elucidation of Structural Differences through

Spectroscopy

The spectroscopic data provides clear evidence for the structural differences between

Paniculidine A and Paniculidine B.

e Mass Spectrometry: The two-unit difference in molecular weight (231 vs. 233) is consistent

with the presence of a methyl ester in Paniculidine A versus a primary alcohol and an N-

methoxy group in Paniculidine B.

« Infrared Spectroscopy: The IR spectrum of Paniculidine A displays a strong absorption band

around 1730 cm~1, characteristic of a carbonyl group (C=0) in an ester. This band is absent

in the spectrum of Paniculidine B. Instead, Paniculidine B exhibits a broad absorption around
3400 cm~1, indicative of an alcohol (O-H) group. Both compounds show a band around 3400
cm~* for the N-H stretch in the indole ring of Paniculidine A.

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

» 'H NMR Spectroscopy: The proton NMR spectra reveal several key distinctions. Paniculidine
A shows a sharp singlet at approximately 3.65 ppm, corresponding to the methyl ester
protons. In contrast, Paniculidine B has a singlet at around 3.9 ppm, attributed to the N-
methoxy protons. The presence of a broad singlet at ~8.1 ppm in the spectrum of
Paniculidine A confirms the unsubstituted indole N-H, which is absent in Paniculidine B.
Furthermore, the signals for the terminal methylene group in the side chain appear as a
doublet around 3.5 ppm in Paniculidine B, characteristic of a CH20H group, whereas in
Paniculidine A, these protons are part of a more complex multiplet system further upfield.

e 13C NMR Spectroscopy: The carbon NMR spectra provide definitive confirmation of the
functional groups. A resonance at approximately 177 ppm in the spectrum of Paniculidine A
is characteristic of an ester carbonyl carbon. This signal is absent in the spectrum of
Paniculidine B. Conversely, the spectrum of Paniculidine B displays a signal around 68 ppm,
corresponding to the carbon of a primary alcohol (CH20H), and a signal around 61 ppm for
the N-methoxy carbon.

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques.

o Sample Preparation: Paniculidine A and Paniculidine B were isolated from the root bark of
Murraya paniculata by solvent extraction and column chromatography.

e Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer, typically
using electron ionization (El) at 70 eV.

« Infrared (IR) Spectroscopy: IR spectra were obtained using a spectrophotometer. Samples
were prepared as KBr pellets or as a thin film on NaCl plates.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were recorded
on a spectrometer operating at a specific frequency (e.g., 400 MHz for *H and 100 MHz for
13C). Deuterated chloroform (CDCIs3) was used as the solvent, and tetramethylsilane (TMS)
served as the internal standard.

Visualizing the Structural Divergence
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The structural differences between Paniculidine A and Paniculidine B, which give rise to their
distinct spectroscopic properties, can be visualized as follows:

Caption: Structural comparison of Paniculidine A and Paniculidine B.

In conclusion, the spectroscopic analysis of Paniculidine A and Paniculidine B provides a clear
and detailed picture of their molecular structures. The distinct differences in their mass spectra,
IR absorptions, and NMR chemical shifts directly correlate with the presence of a methyl ester
and an unsubstituted indole in Paniculidine A, versus a primary alcohol and an N-methoxy
indole in Paniculidine B. This comparative guide serves as a valuable resource for researchers
in the field, facilitating the accurate identification and characterization of these and related
natural products.

 To cite this document: BenchChem. [A Spectroscopic Showdown: Unraveling the Nuances of
Paniculidine A and Paniculidine B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15591340#spectroscopic-comparison-of-
paniculidine-a-and-paniculidine-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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